1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide

Human neutrophil elastase Serine protease inhibition Inflammation

1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-80-8, C₂₁H₁₅N₃O₂, MW 341.36) is a synthetic N-benzoylindazole derivative characterized by an unsubstituted benzoyl fragment at the N-1 position and a phenylamide group at the C-3 position of the indazole core. This compound belongs to a class of heterocyclic carboxamides that have been systematically evaluated as inhibitors of human neutrophil elastase (HNE) and as modulators of α-MSH-stimulated melanogenesis.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
Cat. No. B12335062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H15N3O2/c25-20(22-16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)24(23-19)21(26)15-9-3-1-4-10-15/h1-14H,(H,22,25)
InChIKeyJFOMBLRSRUFMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide: A Dual-Functional Indazole Scaffold for HNE Inhibition and Melanogenesis Research


1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-80-8, C₂₁H₁₅N₃O₂, MW 341.36) is a synthetic N-benzoylindazole derivative characterized by an unsubstituted benzoyl fragment at the N-1 position and a phenylamide group at the C-3 position of the indazole core . This compound belongs to a class of heterocyclic carboxamides that have been systematically evaluated as inhibitors of human neutrophil elastase (HNE) and as modulators of α-MSH-stimulated melanogenesis . The indazole core serves as a privileged scaffold in medicinal chemistry, with the benzoyl moiety at N-1 demonstrated to be essential for serine protease inhibitory activity, while the C-3 phenylamide provides a distinct functional handle compared to carbethoxy analogs .

Why Indazole-3-Carboxamide Analogs Cannot Substitute for 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide in HNE-Targeted Research


Within the N-benzoylindazole class, even minor structural modifications produce large-magnitude changes in HNE inhibitory potency and target selectivity. Substitution at the para position of the N-1 benzoyl ring (e.g., 4-F, 4-Cl, 4-CH₃) reduces HNE inhibitory activity by 14- to 69-fold relative to the unsubstituted parent compound . Replacement of the indazole core with an indole (deaza) scaffold diminishes potency by approximately 9-fold, confirming the essential role of the indazole N-2 atom . Removal of the N-1 benzoyl group entirely abolishes HNE-directed activity and shifts the kinase selectivity profile toward FLT3 and CDK2 . These steep SAR cliffs mean that generic 'indazole-3-carboxamide' substitution is not scientifically valid for HNE-focused experiments; the specific combination of unsubstituted N-1 benzoyl and C-3 phenylamide is the pharmacophoric minimum for the activity profile described below.

Quantitative Differentiation Evidence for 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide vs. Closest Structural Analogs


HNE Inhibitory Potency: Unsubstituted N-1 Benzoyl vs. Para-Substituted Benzoyl Analogs

In a head-to-head series of N-benzoylindazole phenylamides evaluated under identical assay conditions, the unsubstituted benzoyl parent compound (3a, corresponding to 1-benzoyl-N-phenyl-1H-indazole-3-carboxamide) exhibited an HNE IC₅₀ of 0.42 ± 0.21 μM. Para-substitution consistently degraded potency: the 4-fluoro derivative (3k) showed IC₅₀ = 8.1 ± 3.2 μM (~19-fold loss), the 4-chloro derivative (3g) showed IC₅₀ = 6.1 ± 2.4 μM (~14.5-fold loss), and the 4-methyl derivative (3d) showed IC₅₀ = 29 ± 4.8 μM (~69-fold loss) . This steep SAR demonstrates that the unsubstituted benzoyl at N-1 is the optimal fragment for HNE binding within this chemotype.

Human neutrophil elastase Serine protease inhibition Inflammation

C-3 Functional Group Differentiation: Phenylamide vs. Carbethoxy Series in HNE Inhibition

Comparing the C-3 phenylamide series (3a–q) with the C-3 carbethoxy series (5a–s) reveals that while the unsubstituted benzoyl parent compounds are equipotent (3a: IC₅₀ = 0.42 ± 0.21 μM; 5a: IC₅₀ = 0.40 ± 0.19 μM), the phenylamide and carbethoxy groups diverge significantly in their tolerance to benzoyl ring substitution . For the 4-chloro derivative, the phenylamide (3g, IC₅₀ = 6.1 μM) retains 3.1-fold greater potency than its carbethoxy counterpart (5g, IC₅₀ = 19 μM). Conversely, for the 3-methylbenzoyl substitution, the carbethoxy series (5c, IC₅₀ = 0.41 μM) is ~2.3-fold more potent than the phenylamide (3c, IC₅₀ = 0.93 μM). This differential SAR indicates that the C-3 phenylamide provides a distinct electronic and steric environment that influences substituent tolerance at the N-1 benzoyl ring, making the two series non-interchangeable .

Structure-activity relationship Medicinal chemistry Protease inhibitor design

Essentiality of the N-1 Benzoyl Fragment: Activity Ablation Without Benzoylation

The N-1 benzoyl fragment is explicitly identified as essential for HNE inhibitory activity. Crocetti et al. (2011) state that 'the benzoyl fragment at position 1 is essential for activity' based on systematic SAR across all synthesized series . The non-benzoylated analog N-phenyl-1H-indazole-3-carboxamide (CAS 23706-99-2) lacks the N-1 benzoyl group and exhibits no reported HNE inhibitory activity; instead, its BindingDB profile shows FLT3 IC₅₀ = 350 nM and CDK2 IC₅₀ = 3,000 nM — a completely different target engagement fingerprint . In the 2013 optimization study, the further-developed N-benzoylindazole series retained the pseudoirreversible, competitive inhibition mechanism unique to the benzoylated scaffold .

Pharmacophore mapping Scaffold essentiality Target engagement

Indazole vs. Deaza Indole Scaffold: N-2 Atom Essentiality for HNE Potency

Replacement of the indazole nucleus with an indole (deaza) scaffold — removing the N-2 nitrogen while retaining the N-1 benzoyl and C-3 substituents — results in a dramatic loss of HNE inhibitory potency. The most potent N-benzoylindole deaza analog reported by Crocetti et al. (2016) exhibited an IC₅₀ of 3.8 μM, compared to 0.42 μM for the parent indazole 3a — representing an approximately 9-fold reduction in potency . The authors concluded that these results 'demonstrated the importance of N-2 in the indazole nucleus' and that docking studies revealed altered molecule orientation and H-bonding interactions in the deaza series . This provides strong evidence that the indazole core, specifically the N-2 atom, is a pharmacophoric requirement for submicromolar HNE inhibition.

Scaffold hopping Heterocyclic SAR Nitrogen essentiality

Melanogenesis Inhibition: N-Arylindazole-3-Carboxamide Analog vs. Arbutin Reference Standard

While 1-benzoyl-N-phenyl-1H-indazole-3-carboxamide itself was not directly evaluated in the published melanogenesis screen, the structurally related N-arylindazole-3-carboxamide analog 3a (which shares the C-3 phenylamide and indazole core but lacks the N-1 benzoyl, instead bearing an N-aryl substituent) demonstrated an IC₅₀ of 40 ± 2 μM against α-MSH-stimulated melanogenesis in B16 melanoma cells, representing a 1.6-fold improvement over the reference standard arbutin (IC₅₀ = 64 ± 9 μM) . Within the N-benzoylindazole series (6a–j), the lead compound 6g achieved a 9-fold improvement over arbutin (IC₅₀ = 7 ± 1 μM vs. 64 ± 9 μM) . This class-level evidence positions N-benzoylindazole derivatives as promising melanogenesis inhibitor scaffolds, with the unsubstituted benzoyl parent serving as the logical starting point for further SAR exploration in this target space.

Melanogenesis Skin pigmentation α-MSH inhibition

Mechanism of Action Differentiation: Pseudoirreversible Competitive Inhibition of HNE

N-Benzoylindazole derivatives, including the parent compound, act as competitive and pseudoirreversible inhibitors of HNE — a mechanism distinct from classical reversible inhibitors and from covalent irreversible inhibitors . The pseudoirreversible mechanism involves slow hydrolysis of the acyl-enzyme complex, with HNE reported to remain inhibited to ~80% of control levels at 7 hours post-treatment . The 2013 optimization study confirmed this mechanism is conserved across the N-benzoylindazole series and demonstrated that the ability to form a favorable Michaelis complex, with appropriate geometry for proton transfer between His57, Asp102, and Ser195 of the catalytic triad, is a key determinant of inhibitory potency . This mechanism provides prolonged target residence time compared to purely competitive inhibitors, which is a therapeutically relevant differentiation for conditions requiring sustained HNE suppression.

Enzyme kinetics Pseudoirreversible inhibition Serine protease mechanism

Recommended Application Scenarios for 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide Based on Quantitative Evidence


HNE Inhibitor Screening and SAR Expansion: Use as the Unsubstituted Benzoyl Reference Standard

In any HNE inhibitor discovery campaign employing the N-benzoylindazole scaffold, this compound should serve as the mandatory unsubstituted parent reference (IC₅₀ = 0.42 μM). Its well-characterized potency and the extensive comparative SAR data available for para-substituted analogs (3d, 3g, 3k) and C-3 variants (5a series) provide a validated baseline for benchmarking new derivatives . The steep SAR (14–69× potency loss with para-substitution) makes it an ideal control for verifying that synthetic modifications do not inadvertently compromise the benzoyl pharmacophore. Procurement of high-purity material (≥98%, as offered by ISO-certified suppliers) is essential for reproducible dose-response curves .

Protease Selectivity Profiling: Benchmark Against Serine Protease Panel

The N-benzoylindazole scaffold, including this parent compound, has been characterized for selectivity against thrombin, chymotrypsin, kallikrein, urokinase, and cathepsin D in the 2013 optimization study . Researchers evaluating new analogs should include this compound as the reference standard when running selectivity panels, as the pseudoirreversible mechanism may produce time-dependent inhibition profiles that differ from classical reversible reference inhibitors. The conserved pseudoirreversible competitive mechanism across the series means that selectivity data obtained with the parent compound can be used to contextualize results from more potent derivatives (e.g., 5b, IC₅₀ = 7 nM; 20f, IC₅₀ = ~10 nM) .

Dual-Pathway Exploratory Research: Bridging HNE Inhibition and Melanogenesis Modulation

For interdisciplinary programs investigating the intersection of inflammation and pigmentation (e.g., post-inflammatory hyperpigmentation models), this compound occupies a unique position: its indazole-3-carboxamide chemotype has validated activity in both HNE inhibition (IC₅₀ = 0.42 μM) and, via structurally related analogs, melanogenesis inhibition (N-arylindazole-3-carboxamide 3a: IC₅₀ = 40 μM vs. arbutin) . While direct melanogenesis data for the exact N-1 benzoyl compound have not been published, the N-benzoylindazole subclass (6a–j) demonstrated superior melanogenesis inhibition compared to the N-aryl subclass, with lead compound 6g achieving 9-fold improvement over arbutin . This makes the parent compound a strategic procurement choice for laboratories planning to explore both biological pathways within a unified chemical series.

Negative Control Design: Debenzoylated Analog for Pharmacophore Validation

For rigorous pharmacophore validation experiments, researchers should procure both 1-benzoyl-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-80-8) and its debenzoylated counterpart N-phenyl-1H-indazole-3-carboxamide (CAS 23706-99-2) as a matched negative control pair. The debenzoylated analog lacks HNE inhibitory activity but shows FLT3 (IC₅₀ = 350 nM) and CDK2 (IC₅₀ = 3,000 nM) activity , providing a clean on-target/off-target control for HNE-focused mechanistic studies. This paired procurement strategy is particularly valuable for chemical biology studies where target engagement specificity must be demonstrated.

Quote Request

Request a Quote for 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.